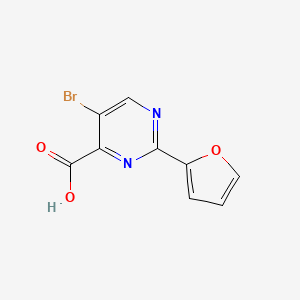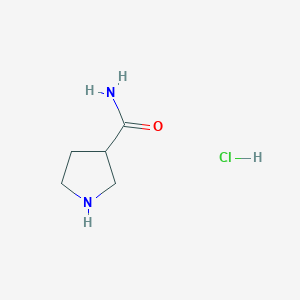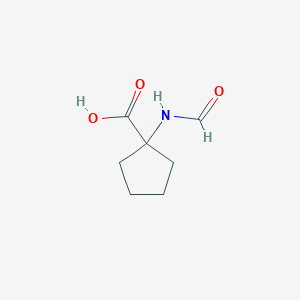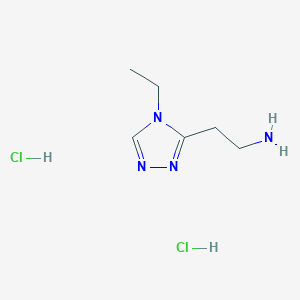
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, often involves cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation . This process is catalysed by samarium chloride .Molecular Structure Analysis
The molecular structure of this compound comprises a pyrimidine ring substituted with a bromine atom, a furan ring, and a carboxylic acid group. The presence of these functional groups can influence the compound’s reactivity and potential applications.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derived from 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid derivatives has shown significant potential as antiprotozoal agents. These compounds exhibit strong DNA affinities and have demonstrated excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as treatments for diseases such as sleeping sickness and malaria (Ismail et al., 2004).
Antibacterial Agents
A two-step synthetic approach has developed fluorinated and non-fluorinated 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines from 5-bromo-4-(furan-2-yl)pyrimidine, demonstrating significant antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus. These findings suggest the potential of these compounds as antibacterial agents, with some showing activity levels comparable or even superior to commercial drugs such as Spectinomycin (Verbitskiy et al., 2017).
Antitubercular Activity
The Buchwald–Hartwig cross-coupling of 5-bromo-4-(furan-2-yl)pyrimidine with various anilines, accelerated by microwave irradiation, yielded new 5-(arylamino)pyrimidines. These compounds were found to have a high bacteriostatic in vitro effect against Mycobacterium tuberculosis H37Rv, Neisseria gonorrhoeae, and Staphylococcus aureus, including Methicillin-resistant strains. This indicates their potential as antitubercular agents, with activities stronger than commercial drugs like Spectinomycin (Verbitskiy et al., 2021).
Antimicrobial Activity
New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole have been evaluated for antimicrobial activity. These compounds, based on tetrahydro pyrimidines, have shown high antibacterial activity, highlighting the importance of this compound derivatives in the development of new antimicrobial drugs (Mageed et al., 2021).
Safety and Hazards
The safety data sheet (MSDS) for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid can be found online . It’s important to refer to this document for detailed safety and handling information. As a general rule, this compound should be handled with appropriate protective equipment and in a laboratory setting to ensure safety .
Direcciones Futuras
The future directions for research on 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid and similar compounds could involve their synthesis from biomass, as part of a shift from traditional resources like crude oil to renewable resources . This could open up new possibilities for the economical production of a wide range of compounds .
Mecanismo De Acción
Target of action
Many pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and DNA/RNA .
Mode of action
The mode of action can vary greatly depending on the specific compound and its target. For example, some pyrimidine derivatives can inhibit enzymes, while others might bind to receptors and modulate their activity .
Biochemical pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways. For instance, some are used in the synthesis of DNA and RNA, while others play a role in signal transduction .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and can range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Propiedades
IUPAC Name |
5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJUZFDOWIVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)


![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)





![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)

![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)
